[4-Benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate
Overview
Description
[4-Benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate is a complex organic compound characterized by its unique structure, which includes benzoyloxy and sulfonyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-Benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [4-Benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the biochemical pathways involving sulfonyl and benzoyloxy groups.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific therapeutic targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [4-Benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate involves its interaction with specific molecular targets. The benzoyloxy and sulfonyl groups can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound may exert its effects through the modulation of signal transduction pathways, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate: Similar structure with slight variations in the positioning of functional groups.
3-(Benzoyloxy)-5-methylphenyl benzoate: Another compound with a benzoyloxy group and methyl substitution.
Uniqueness
What sets [4-Benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate apart from similar compounds is its specific arrangement of functional groups, which can lead to distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-benzoyloxy-3-(4-methylphenyl)sulfonylphenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O6S/c1-19-12-15-23(16-13-19)34(30,31)25-18-22(32-26(28)20-8-4-2-5-9-20)14-17-24(25)33-27(29)21-10-6-3-7-11-21/h2-18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSBIXCIWBGBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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